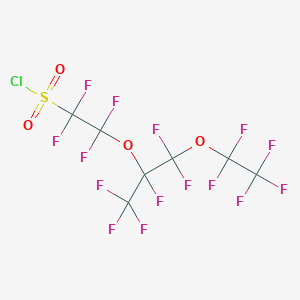
Perfluoro-4-methyl-3,6-dioxaoctanesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Perfluoro-4-methyl-3,6-dioxaoctanesulfonyl chloride is a fluorinated organic compound with the molecular formula C7ClF15O4S and a molecular weight of 500.57 . It is known for its high thermal and chemical stability, making it valuable in various industrial applications.
Preparation Methods
The synthesis of Perfluoro-4-methyl-3,6-dioxaoctanesulfonyl chloride typically involves the reaction of tetrafluorosultone with ethylene glycol dimethyl ether in the presence of potassium fluoride . The reaction is carried out in a 0.5L autoclave, with the temperature controlled between 0-10°C. After the addition of tetrafluorosultone, the mixture is stirred for 0.5 hours, followed by the addition of dimethylethylenediamine .
Chemical Reactions Analysis
Perfluoro-4-methyl-3,6-dioxaoctanesulfonyl chloride undergoes various chemical reactions, including substitution reactions. One notable reaction is the conversion of its sulfonic acid side chains into sulfonyl chloride groups, which can then be crosslinked with ethylene diamine to form sulfonamides . This compound is also used as a reagent in the synthesis of novel perfluorinated vinyl ether containing sulfonimide functionality .
Scientific Research Applications
Perfluoro-4-methyl-3,6-dioxaoctanesulfonyl chloride has a wide range of applications in scientific research. It is used in the modification of Nafion® membranes to improve their mechanical properties . Additionally, it is employed in the synthesis of perfluorinated copolymers, which have applications in various fields, including electrolyte membrane materials . Its high stability and unique chemical properties make it valuable in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of Perfluoro-4-methyl-3,6-dioxaoctanesulfonyl chloride involves its ability to form stable sulfonyl chloride groups, which can undergo further chemical modifications. These modifications allow the compound to interact with various molecular targets and pathways, leading to the formation of sulfonamides and other derivatives . The high electronegativity of the fluorine atoms in the compound contributes to its reactivity and stability.
Comparison with Similar Compounds
Perfluoro-4-methyl-3,6-dioxaoctanesulfonyl chloride is unique due to its specific structure and properties. Similar compounds include perfluoro(4-methyl-3,6-dioxaoct-7-ene)sulfonyl fluoride and other perfluorinated sulfonyl chlorides . These compounds share similar chemical properties, such as high stability and reactivity, but differ in their specific applications and synthesis methods.
Properties
Molecular Formula |
C7ClF15O4S |
|---|---|
Molecular Weight |
500.57 g/mol |
IUPAC Name |
1,1,2,2-tetrafluoro-2-[1,1,1,2,3,3-hexafluoro-3-(1,1,2,2,2-pentafluoroethoxy)propan-2-yl]oxyethanesulfonyl chloride |
InChI |
InChI=1S/C7ClF15O4S/c8-28(24,25)7(22,23)6(20,21)26-1(9,2(10,11)12)4(16,17)27-5(18,19)3(13,14)15 |
InChI Key |
OYZSXVXSWGLCKX-UHFFFAOYSA-N |
Canonical SMILES |
C(C(OC(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)(OC(C(F)(F)S(=O)(=O)Cl)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


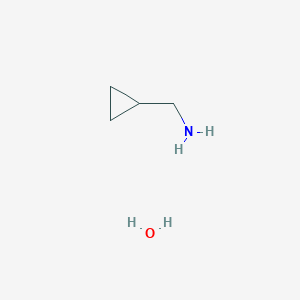

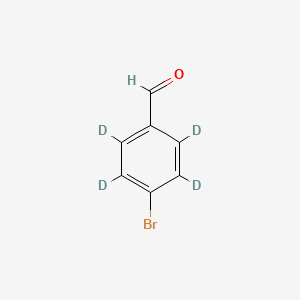
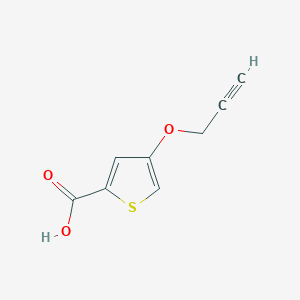

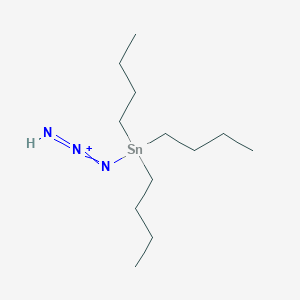
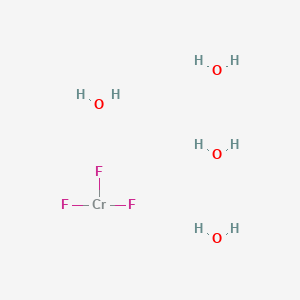

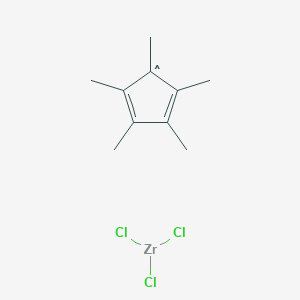
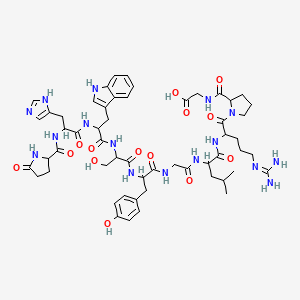
![1,2-dimethoxy-12-methyl-[1,3]benzodioxolo[5,6-c]phenanthridin-12-ium;hydrochloride](/img/structure/B12062104.png)



